

Protocol for N-acetylation of 2-Fluoro-4-methoxyaniline

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Compound of Interest

Compound Name: 2-Fluoro-4-methoxyaniline

Cat. No.: B1334285

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Application Notes

Introduction

The N-acetylation of anilines is a fundamental and widely utilized transformation in organic synthesis. This reaction serves multiple purposes, including the protection of the amino group to modulate its reactivity and directing group effects in subsequent electrophilic aromatic substitution reactions. Furthermore, the resulting acetamides are often key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This document provides a detailed protocol for the N-acetylation of **2-fluoro-4-methoxyaniline** to produce N-(2-fluoro-4-methoxyphenyl)acetamide using acetic anhydride.

Reaction Principle

The N-acetylation of **2-fluoro-4-methoxyaniline** proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and a proton transfer to yield the stable amide product, N-(2-fluoro-4-methoxyphenyl)acetamide, and acetic acid as a byproduct. The reaction is typically carried out in a suitable solvent and can be facilitated by the addition of a base to neutralize the acetic acid formed.

Target Audience

These application notes and protocols are intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are engaged in the synthesis and modification of aromatic amines.

Data Presentation

A summary of the physical and chemical properties of the starting material and the product is provided below for easy reference.

Property	2-Fluoro-4-methoxyaniline (Starting Material)	N-(2-fluoro-4-methoxyphenyl)acetamide (Product)
Molecular Formula	C ₇ H ₈ FNO	C ₉ H ₁₀ FNO ₂
Molecular Weight	141.14 g/mol	183.18 g/mol
CAS Number	458-52-6	582-11-6
Appearance	Not specified	Not specified
Melting Point	Not specified	Not specified
Boiling Point	Not specified	Not specified
Purity	Not specified	95% (as per supplier data) [1]
Typical Yield	N/A	83.13% (for isomeric compound) [1]

Note: Specific experimental data for the melting point and boiling point of the product were not available in the searched literature. The yield is based on a similar reaction with an isomeric starting material.

Experimental Protocols

This section outlines a detailed procedure for the N-acetylation of **2-fluoro-4-methoxyaniline**. This protocol is adapted from a procedure for the analogous compound, 4-fluoro-2-methoxyaniline.

Materials and Reagents

- **2-Fluoro-4-methoxyaniline**
- Acetic anhydride
- Acetic acid (glacial)
- Water (deionized)
- Ethyl acetate
- Petroleum ether
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Büchner funnel and filter paper
- Rotary evaporator

Procedure

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve **2-fluoro-4-methoxyaniline** (1.0 eq) in glacial acetic acid.

- Addition of Acetic Anhydride: While stirring the solution at room temperature (25-30 °C), slowly add acetic anhydride (1.1-1.5 eq) to the reaction mixture over a period of 1-2 hours.
- Reaction Progression: After the addition is complete, heat the reaction mixture to 90 °C and maintain this temperature with stirring for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.
 - Carefully pour the reaction mixture into a beaker containing cold water to precipitate the crude product.
 - Stir the aqueous mixture for 1-2 hours to ensure complete precipitation.
 - Collect the solid product by vacuum filtration using a Büchner funnel and wash it with water.
- Extraction and Purification:
 - Transfer the crude product to a separatory funnel and dissolve it in ethyl acetate.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Recrystallization:
 - To the residue, add petroleum ether and cool the mixture to below 10 °C while stirring for 30 minutes to induce crystallization.
 - Collect the purified solid product by vacuum filtration and wash it with cold petroleum ether.

- Dry the final product under vacuum at 50-60 °C for 3-5 hours.
- Characterization: The identity and purity of the synthesized N-(2-fluoro-4-methoxyphenyl)acetamide can be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy, as well as by melting point determination.

Visualizations

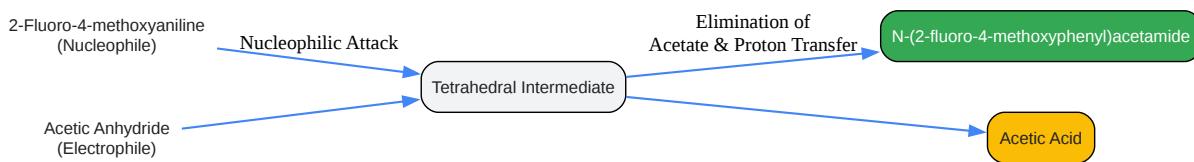
Reaction Workflow



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Caption: Experimental workflow for the N-acetylation of **2-Fluoro-4-methoxyaniline**.

Reaction Mechanism



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Caption: Mechanism of N-acetylation of **2-Fluoro-4-methoxyaniline**.

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References

- 1. [lookchem.com \[lookchem.com\]](https://www.benchchem.com/product/b1334285#protocol-for-n-acetylation-of-2-fluoro-4-methoxyaniline)
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